2-Amino-4-chloro-2'-fluorobenzophenone

Catalog No.
S672076
CAS No.
203303-05-3
M.F
C13H9ClFNO
M. Wt
249.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-2'-fluorobenzophenone

CAS Number

203303-05-3

Product Name

2-Amino-4-chloro-2'-fluorobenzophenone

IUPAC Name

(2-amino-4-chlorophenyl)-(2-fluorophenyl)methanone

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67 g/mol

InChI

InChI=1S/C13H9ClFNO/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2

InChI Key

OBXGOBSNRWWAOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)N)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)N)F

The exact mass of the compound 2-Amino-4-chloro-2'-fluorobenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-4-chloro-2'-fluorobenzophenone is a halogenated aminobenzophenone derivative. This class of compounds serves as critical precursors in multi-step organic synthesis, particularly for constructing complex heterocyclic scaffolds used in medicinal chemistry. The specific arrangement of the amino, chloro, and fluoro substituents on the benzophenone core is not arbitrary; it is a deliberate design feature that dictates the regioselectivity of subsequent cyclization reactions and the ultimate pharmacological properties of the final active molecules, such as kinase inhibitors [1].

In the synthesis of targeted therapeutics, positional isomers of advanced intermediates are not interchangeable. Substituting this 4-chloro isomer with the more common and synthetically accessible 5-chloro isomer (CAS 784-38-3) would result in a fundamentally different final product [REFS-1, REFS-2]. The position of the chlorine atom directly influences the electronic properties of the aniline ring and the steric environment around the amino group. This dictates the outcome of cyclization reactions and, more importantly, alters the final three-dimensional structure and binding-site interactions of the target molecule, rendering a substitute unsuitable for its intended biological target [1].

Significantly Lower Synthetic Accessibility Compared to Isomeric Precursors

The synthesis of 2-Amino-4-chloro-2'-fluorobenzophenone is notably more challenging than that of its common positional isomer, 2-amino-5-chloro-2'-fluorobenzophenone. A patented Friedel-Crafts acylation route for the target 4-chloro compound, using a gallium(III) chloride and boron trichloride catalyst system, reports a yield of only 28.6% [1]. In contrast, established methods for the 5-chloro isomer report yields of 50%, which can be optimized to 70% through process improvements like using specially prepared anhydrous zinc chloride [2].

Evidence DimensionReported Synthetic Yield
Target Compound Data28.6%
Comparator Or Baseline2-Amino-5-chloro-2'-fluorobenzophenone (5-chloro isomer): 70% (optimized process)
Quantified DifferenceThe yield for the target 4-chloro isomer is less than half that of the optimized process for the 5-chloro isomer.
ConditionsTarget Compound: GaCl3/BCl3 catalyzed Friedel-Crafts acylation [<a href="https://patents.google.com/patent/WO2006134509A1" target="_blank">1</a>]. Comparator: ZnCl2 catalyzed condensation [<a href="https://patents.google.com/patent/CN1164564C" target="_blank">2</a>].

This significant yield difference establishes that the 4-chloro isomer is procured for its unique and necessary role in a specific downstream application, not for ease of synthesis, justifying its selection despite higher anticipated costs.

Required Intermediate for a Patented Class of Quinoline-Based Kinase Inhibitors

2-Amino-4-chloro-2'-fluorobenzophenone is specified as a key starting material in the synthesis of a novel series of quinoline derivatives designed as kinase inhibitors [1]. In the patent describing this work, this exact benzophenone is used to construct the core scaffold of the final therapeutic targets. The specific 4-chloro substitution pattern on the aniline ring is integral to the claimed chemical structures. Using an alternative precursor, such as the 5-chloro isomer, would not produce the compounds described and would deviate from the patented chemical space.

Evidence DimensionPrecursor Role in Patented Therapeutic Agents
Target Compound DataExplicitly used as a key intermediate for a new class of quinoline-based kinase inhibitors.
Comparator Or BaselineAlternative benzophenone isomers (e.g., 5-chloro analog).
Quantified DifferenceQualitative but absolute: Alternative isomers produce structurally distinct final molecules, outside the scope of the targeted chemical series.
ConditionsAs described in the synthesis of quinoline derivatives in patent WO2006134509A1.

For any research or manufacturing program targeting this specific class of kinase inhibitors or related analogs, this exact intermediate is required to replicate or build upon the patented findings.

Synthesis of Specifically Substituted Quinoline Scaffolds for Kinase Inhibitor Discovery

This compound is the right choice for research programs focused on developing novel kinase inhibitors based on the quinoline core structure described in patent WO2006134509A1 [1]. Its use is mandated by the need to create a final product where the specific location of the chlorine and fluorine atoms is critical for achieving the desired structure-activity relationship and target engagement.

Elucidation of Structure-Activity Relationships in Medicinal Chemistry

As a direct and less-accessible isomer of the common 5-chloro intermediate, this compound is essential for medicinal chemists investigating the impact of halogen position on biological activity. Procuring this specific 4-chloro isomer allows for direct, head-to-head comparisons against the 5-chloro analog, providing clear data on how positional changes affect target binding, selectivity, and pharmacokinetic properties.

XLogP3

3.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-4-chloro-2'-fluorobenzophenone

Dates

Last modified: 08-15-2023

Explore Compound Types